2-(4-Fluoro-2-methoxyphenyl)acetic acid
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Overview
Description
2-(4-Fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluoro-2-methoxyphenyl)acetic acid . These factors can include pH, temperature, presence of other molecules, and cellular context, among others. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the fluoro group.
4-Fluoro-2-methylphenylacetic acid: Similar structure but has a methyl group instead of a methoxy group.
2-(4-Bromo-2-fluorophenyl)acetic acid: Similar structure but contains a bromo group instead of a methoxy group
Uniqueness
The presence of both fluoro and methoxy groups in 2-(4-Fluoro-2-methoxyphenyl)acetic acid imparts unique chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHNRCPWPMJXQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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